N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a pyrazine core substituted with a 4-phenylpiperazinyl group and a thioether-linked acetamide moiety. This compound’s synthesis likely involves S-alkylation of a pyrazine-thiol intermediate with a chloroacetamide precursor, analogous to methods described for related sulfur-containing acetamides .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5OS/c23-16-6-7-18(24)19(14-16)27-20(30)15-31-22-21(25-8-9-26-22)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFDODWNSIVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.
Synthesis of the phenylpiperazine moiety: This can be achieved by reacting phenylhydrazine with an appropriate piperazine derivative.
Coupling of the pyrazinylsulfanyl group:
Final coupling reaction: The final step involves coupling the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the oxidation of the sulfur atom in the sulfanyl group.
Reduction: Reduction reactions could target the nitrogens in the pyrazine or piperazine rings.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the dichlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms might include:
Binding to receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal transduction modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or synthetic similarities with N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, allowing for comparative analysis:
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide
- Structure : Features a pyrazine ring linked via a thioether to an acetamide group, similar to the target compound. However, the 1,3,4-oxadiazole ring substituted with a diphenylmethyl group replaces the 4-phenylpiperazinyl-pyrazine moiety in the target molecule .
- Synthesis : Prepared via S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide. This method mirrors the thioether formation likely used for the target compound .
N-(3-(N-(3-((3,5-Dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (Compound 18)
- Structure: Contains a pyrazine ring with a sulfamoyl bridge and a dimethoxyphenylamino substituent. Unlike the target compound, this molecule lacks the thioether linkage but includes a sulfonamide group, which may confer distinct electronic properties .
- Key Differences : The sulfamoyl group and dimethoxyphenyl substituent likely alter binding specificity compared to the dichlorophenyl and piperazinyl groups in the target compound.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : A simpler acetamide derivative with a nitro group and methylsulfonyl substituent. The chloro-nitrophenyl group shares electronic features with the dichlorophenyl group in the target compound but lacks heterocyclic complexity .
- Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide, highlighting the versatility of acetamide derivatives in incorporating diverse substituents .
- Key Differences : The absence of a pyrazine or piperazine ring limits its applicability in targeting receptors requiring heterocyclic interactions.
Structural and Functional Analysis
Table 1: Comparative Features of Acetamide Derivatives
Key Observations :
Electronic Effects : The 2,5-dichlorophenyl group in the target compound may enhance lipophilicity and halogen-bonding interactions compared to the nitro or methoxy groups in analogs .
Synthetic Accessibility : S-Alkylation and acetylation reactions are common strategies for constructing thioether and acetamide linkages, as demonstrated across multiple analogs .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The compound is derived from the reaction of 2,5-dichloroaniline with various piperazine derivatives and pyrazine intermediates. The final product is obtained through a coupling reaction that introduces the sulfanyl group, which is critical for its biological activity.
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant properties of similar compounds in the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide family. For instance, a study evaluated several derivatives for their efficacy against maximal electroshock (MES) seizures and pentylenetetrazole-induced seizures in animal models. The results indicated that certain modifications to the piperazine ring significantly enhanced anticonvulsant activity, suggesting that structural variations play a crucial role in therapeutic effectiveness .
| Compound | MES Efficacy (mg/kg) | 6-Hz Model Efficacy | Notes |
|---|---|---|---|
| 19 | 300 | Active | Highest activity observed |
| 14 | 100 | Delayed onset | Lipophilic properties noted |
| 24 | 100 | Not effective | Lower lipophilicity |
The proposed mechanism of action for this compound involves modulation of neuronal voltage-sensitive sodium channels. In vitro studies suggest that it acts as a moderate binder to these channels, which are critical in regulating neuronal excitability and preventing seizures .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of this class of compounds. For example:
- Piperazine Substituents : Variations in the piperazine moiety can lead to significant changes in lipophilicity and anticonvulsant efficacy.
- Sulfanyl Group : The introduction of a sulfanyl group enhances binding affinity to sodium channels, thereby increasing anticonvulsant potency.
Case Studies
- Case Study on Anticonvulsant Efficacy : A study conducted on a series of N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide derivatives demonstrated varying degrees of efficacy in MES tests. Compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, indicating the importance of pharmacokinetic properties in therapeutic outcomes .
- Psychomotor Seizures : Another study explored the efficacy of related compounds in psychomotor seizure models, highlighting their potential for treating therapy-resistant epilepsy. This suggests that derivatives of this compound could be valuable in developing new antiepileptic drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
